molecular formula C12H10BrNO3 B13696104 2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid

2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13696104
M. Wt: 296.12 g/mol
InChI Key: OPFJUIIREBKPNY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a carboxylic acid group attached to an oxazole ring

Preparation Methods

The synthesis of 2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methylphenyl derivatives followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid include:

    2-(4-Bromo-2-methylphenyl)acetic acid: This compound shares the bromine and methyl groups but lacks the oxazole ring, leading to different chemical properties and applications.

    2-Bromo-4’-Methylpropiophenone: Another brominated compound with a different core structure, used in different synthetic applications.

    4-Bromo-2-methylphenyl isocyanate: This compound contains the same bromine and methyl groups but has an isocyanate functional group, leading to different reactivity and uses.

The uniqueness of this compound lies in its oxazole ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-6-5-8(13)3-4-9(6)11-14-10(12(15)16)7(2)17-11/h3-5H,1-2H3,(H,15,16)

InChI Key

OPFJUIIREBKPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NC(=C(O2)C)C(=O)O

Origin of Product

United States

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